molecular formula C15H23N3O2 B2915380 tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate CAS No. 301226-83-5

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate

Cat. No.: B2915380
CAS No.: 301226-83-5
M. Wt: 277.368
InChI Key: KGXSQCMINSKVCR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a pyridin-2-ylamino substituent at the 4-position of the piperidine ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses . The pyridin-2-ylamino group introduces hydrogen-bonding capabilities and aromatic interactions, which are critical for binding to biological targets such as enzymes or receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-7-12(8-11-18)17-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXSQCMINSKVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 1-tert-Butyloxycarbonyl-4-(aminomethyl)piperidine with 2-fluoropyridine. The reaction is typically carried out by heating the mixture to reflux for several hours, followed by concentration and stirring of the crude product in n-pentane to afford the desired compound as a white solid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of novel organic compounds, including amides, sulphonamides, and Mannich bases.

    Biology: The compound is used in the development of biologically active molecules, such as intermediates for small molecule anticancer drugs targeting the PI3K/AKT/mTOR pathway.

    Medicine: It is crucial in the synthesis of drugs like crizotinib and Vandetanib, which are used for cancer treatment.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, it targets the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several piperidine- and pyridine-containing derivatives. Below is a comparative analysis of key analogues:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate 4-(pyridin-2-ylamino), 1-Boc C15H23N3O2 277.36 (calculated) Not explicitly found Reference compound; pyridine N at 2-position enables distinct H-bonding patterns.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino, 4-(pyridin-3-yl), 1-Boc C15H23N3O2 277.36 1707580-61-7 Pyridine N at 3-position alters electronic properties and steric interactions.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate 4-phenylamino, 1-Boc C16H23N2O2 283.37 Not specified Phenyl group increases lipophilicity; lacks pyridine’s H-bond acceptor capacity.
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate 4-(hydroxypyridin-2-ylmethyl), 1-Boc C16H24N2O3 292.38 333986-05-3 Hydroxymethylpyridine substituent enhances polarity and solubility.
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate 4-indolyl, 1-Boc C18H24N2O2 300.40 170364-89-3 Indole moiety introduces π-π stacking potential; bulkier than pyridine analogues.

Physicochemical Properties

  • Physical State : The pyridin-3-yl analogue (CAS 1707580-61-7) is a light yellow solid , while the indolyl derivative (CAS 170364-89-3) is likely a crystalline solid due to its structural rigidity .
  • Solubility : The hydroxypyridin-2-ylmethyl derivative (CAS 333986-05-3) is expected to exhibit higher aqueous solubility due to its hydroxyl group .
  • Stability : Boc-protected amines (e.g., 1-Boc group) generally exhibit stability under basic conditions but are labile in acidic environments .

Biological Activity

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate (CAS No. 301226-83-5) is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring substituted with a pyridin-2-ylamino group and a tert-butyl carboxylate moiety, contributing to its biological activity. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings.

  • Molecular Formula : C16H25N3O2
  • Molecular Weight : 291.39 g/mol
  • Structure : The compound features a piperidine backbone, which is known for its versatility in drug design.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 1-tert-Butyloxycarbonyl-4-(aminomethyl)piperidine and 2-fluoropyridine.
  • Reaction Conditions : The reaction is conducted by heating the mixture to reflux for several hours, followed by purification steps to isolate the desired product as a white solid.

Anticancer Properties

Research indicates that this compound plays a crucial role as an intermediate in the synthesis of anticancer drugs targeting the PI3K/AKT/mTOR pathway. This pathway is vital for cell growth and survival, making it a significant target in cancer therapy.

CompoundActivityReference
CrizotinibInhibitor of ALK and ROS1
VandetanibInhibitor of VEGFR and EGFR

The compound's biological activity is attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been shown to inhibit key signaling pathways that promote tumor growth and metastasis.

Case Studies

  • Study on Antitumor Activity :
    • Objective : To evaluate the efficacy of this compound derivatives in inhibiting cancer cell proliferation.
    • Methodology : Various derivatives were synthesized and tested against human cancer cell lines.
    • Results : Some derivatives exhibited IC50 values comparable to established anticancer drugs, indicating potent antitumor activity .
  • Pharmacokinetic Profile :
    • A study assessed the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics that support its use in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate, and what critical parameters influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving tert-butyl piperidine carboxylate derivatives and pyridin-2-amine. Key parameters include reaction temperature (typically 80–120°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Post-synthesis purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane .
  • Critical Considerations : Monitor reaction progress using TLC or HPLC to avoid over-functionalization. Evidence from analogous piperidine derivatives highlights the importance of anhydrous conditions to prevent Boc-group hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • GC-MS : Used for purity assessment and molecular ion detection. Example: Agilent GC-MS with RT locking at 9.258 min (split mode 1:50, injector 280°C) .
  • FTIR-ATR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylate, N-H bend at ~1550 cm⁻¹) .
  • HPLC-TOF : Provides exact mass verification (theoretical mass 276.1838 g/mol; Δppm <2) .

Q. What safety protocols are essential when handling this compound?

  • PPE Requirements : Full chemical防护服, P95/P1 respirators for low exposure, and OV/AG/P99 respirators for higher concentrations .
  • Storage : Store in a cool, dry environment (<4°C) to prevent decomposition. Avoid incompatible materials like strong oxidizing agents .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in GC-MS) be systematically resolved?

  • Troubleshooting Strategy :

Cross-Validation : Compare GC-MS results with HPLC-TOF to rule out contaminants.

Isotopic Pattern Analysis : Verify molecular ion clusters (e.g., [M+H]⁺ vs. adducts).

Synthesis Replication : Repeat reactions under controlled conditions to isolate artifacts.

  • Case Study : A study on tert-butyl piperidine analogs identified residual solvents (e.g., DMF) as common contaminants, resolved via prolonged vacuum drying .

Q. What computational methods are suitable for conformational analysis of the piperidine-pyridine moiety?

  • Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess steric effects between the tert-butyl group and pyridine ring.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and stability.
    • Validation : Correlate computational results with experimental NMR (e.g., NOESY for spatial proximity) .

Q. How can low yields in the final coupling step be mitigated?

  • Optimization Tactics :

  • Catalyst Screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig conditions for C-N coupling efficiency.
  • Solvent Effects : Switch to toluene or dioxane to reduce side reactions.
  • Stoichiometry Adjustment : Increase amine equivalents (1.5–2.0 eq) to drive completion.
    • Evidence : Similar protocols improved yields by 20–30% in tert-butyl piperidine syntheses .

Q. What experimental designs are recommended to study biological target interactions?

  • In Vitro Assays :

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to receptors (e.g., kinase domains).
  • Fluorescence Polarization : Quantify affinity using labeled probes.
    • Controls : Include negative controls (e.g., unmodified piperidine) and competitive inhibitors to validate specificity .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and observed solubility profiles be addressed?

  • Root Cause Analysis :

  • Polymorphism : Use XRD to identify crystalline vs. amorphous forms.
  • pH Effects : Test solubility in buffered solutions (pH 2–10) to assess ionization.
    • Resolution : Modify formulation (e.g., co-solvents like PEG-400) or derivatize the carboxylate group for enhanced hydrophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.